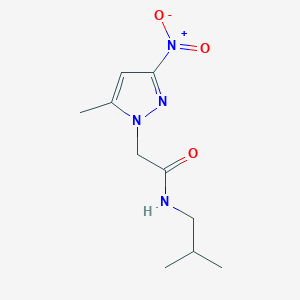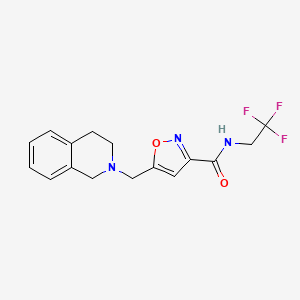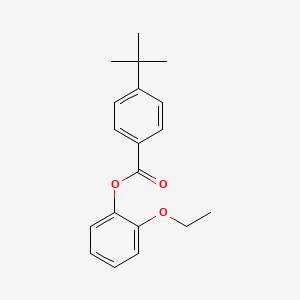![molecular formula C18H19NO4 B5688750 2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)
2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is also known as ASD-002 or spirochromenone and belongs to the class of spirochromenones. The unique structure and properties of ASD-002 make it a promising candidate for studying various biological processes.
Mechanism of Action
The mechanism of action of ASD-002 involves the inhibition of several key signaling pathways involved in cancer development and progression. ASD-002 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. Additionally, ASD-002 inhibits the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
ASD-002 has been shown to have several biochemical and physiological effects. Studies have shown that ASD-002 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, ASD-002 has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ASD-002 in lab experiments is its high potency and selectivity towards cancer cells. Additionally, ASD-002 has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using ASD-002 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of ASD-002. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of ASD-002. Additionally, further studies are needed to investigate the potential applications of ASD-002 in other fields of scientific research, such as neurodegenerative diseases and inflammation. Finally, the development of more potent and selective analogs of ASD-002 could lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of ASD-002 involves a multi-step process, starting with the reaction of 4-hydroxycoumarin with 1,2-diaminoethane to form a Schiff base. The Schiff base is then reacted with 2-chloroacetic acid to form the spirocyclic intermediate. Finally, the intermediate is treated with sodium hydroxide to obtain ASD-002 in high yield and purity.
Scientific Research Applications
ASD-002 has been studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of cancer. Studies have shown that ASD-002 exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
2-(2-oxa-9-azaspiro[4.5]decane-9-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-14-10-16(23-15-5-2-1-4-13(14)15)17(21)19-8-3-6-18(11-19)7-9-22-12-18/h1-2,4-5,10H,3,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXXMXMBXPYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)

![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)

![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)